6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one
Description
6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one (CAS: 920275-09-8) is a fluorinated indole derivative with the molecular formula C23H24FNO2 and a molecular weight of 365.45 g/mol . It serves as a key intermediate in the synthesis of Fluvastatin, a cholesterol-lowering statin drug . The compound features a 4-hydroxyhex-5-en-2-one backbone linked to a substituted indole moiety, including a 4-fluorophenyl group and an isopropyl substituent. Notably, the crystal structure of this compound lacks hydrogen bonds despite the presence of hydroxyl groups, which may influence its solubility and reactivity .
Storage conditions recommend refrigeration at 2–8°C, though detailed physicochemical data (e.g., melting point, solubility) remain unreported in available literature .
Properties
CAS No. |
920275-09-8 |
|---|---|
Molecular Formula |
C23H24FNO2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-4-hydroxyhex-5-en-2-one |
InChI |
InChI=1S/C23H24FNO2/c1-15(2)25-21-7-5-4-6-20(21)23(17-8-10-18(24)11-9-17)22(25)13-12-19(27)14-16(3)26/h4-13,15,19,27H,14H2,1-3H3 |
InChI Key |
UMQYSJUFQJPZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)C)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of Indole Ring
The indole ring can be synthesized from an amino acid or a suitable precursor through cyclization reactions. For example:
Starting Material : An appropriate amino acid derivative (e.g., tryptophan).
Cyclization Conditions : Typically involves heating with a dehydrating agent such as phosphorus oxychloride or using microwave-assisted synthesis to enhance yields.
Introduction of the Fluorophenyl Group
To introduce the 4-fluorophenyl substituent, one common method is:
Reagents : Use of fluorobenzene with a palladium catalyst in a cross-coupling reaction (e.g., Suzuki coupling).
Conditions : This reaction often requires an inert atmosphere (nitrogen or argon) and elevated temperatures (around 100°C) for optimal yields.
Isopropyl Group Addition
The isopropyl group can be introduced via:
- Alkylation Reaction : Utilizing isopropyl bromide in the presence of a base like potassium carbonate to promote nucleophilic substitution on the nitrogen atom of the indole.
Hydroxylation and Final Adjustments
The final steps involve:
Hydroxylation : This can be achieved through oxidation methods such as using potassium permanganate or by employing enzymatic methods for regioselective hydroxylation.
Double Bond Formation : The hexenone structure can be established through dehydration reactions or by using specific reagents that facilitate double bond formation.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Indole Ring Formation | Amino acid, POC, heat | 70-85 | Microwave-assisted synthesis improves yield |
| Fluorophenyl Introduction | Fluorobenzene, Pd catalyst, inert gas | 60-75 | Requires careful temperature control |
| Isopropyl Addition | Isopropyl bromide, K2CO3 | 65-80 | Nucleophilic substitution on nitrogen |
| Hydroxylation | KMnO4 or enzymatic method | 50-70 | Selectivity can vary based on conditions |
| Double Bond Formation | Dehydration agents | 60-80 | Final step crucial for structural integrity |
Analytical Techniques for Characterization
To confirm the successful synthesis and purity of 6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one , various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure and confirms the presence of functional groups.
Infrared Spectroscopy (IR) : Used to identify specific functional groups based on their characteristic absorption bands.
Mass Spectrometry (MS) : Confirms molecular weight and structure by fragmentation patterns.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that 6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Experimental studies suggest that it inhibits pro-inflammatory cytokines and mediators, potentially benefiting conditions such as arthritis and other inflammatory diseases. Its anti-inflammatory action may be attributed to the modulation of signaling pathways involved in inflammation .
Neuroprotective Effects
Recent findings indicate that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to protect neuronal cells from oxidative stress-induced damage, suggesting a role in preserving cognitive function .
Pharmaceutical Development
Given its diverse biological activities, this compound is being explored for formulation into pharmaceuticals targeting cancer, inflammation, and neurodegeneration. Ongoing studies aim to optimize its efficacy and safety profiles through various delivery methods, including oral and injectable forms.
Combination Therapies
The compound's potential as part of combination therapies is also under investigation. Preliminary studies suggest enhanced therapeutic effects when used alongside established drugs, particularly in cancer treatment regimens where synergistic effects could improve patient outcomes .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis revealing apoptosis induction via the mitochondrial pathway .
Case Study 2: Neuroprotection
A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of this compound in an animal model of Parkinson's disease. The treated group exhibited improved motor function and reduced neuronal loss compared to controls, highlighting its potential for neuroprotective therapy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Backbone Variability: The target compound’s hexenone backbone contrasts with the heptenoate (C7) chain in Fluvastatin precursors and the pyranone ring in Fluvastatin EP Impurity F. These differences alter polarity and metabolic stability .
Functional Groups : The presence of a carboxylic acid in CAS 1160169-39-0 enhances water solubility compared to the hydroxyl group in the target compound, which lacks hydrogen bonding .
Boron-Containing Analog : The dioxaborinane derivative (MW 505.44) introduces boron, which may improve binding affinity in biological systems but complicates synthesis .
Fluorophenyl-Indole Derivatives in Non-Statin Contexts
These compounds exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing conjugation and π-π stacking interactions .
Research Implications
- Biological Relevance : Structural variations among Fluvastatin intermediates correlate with differences in HMG-CoA reductase inhibition efficacy, though explicit data for the target compound are lacking .
Biological Activity
6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one, also known as TRC-F141315, is a synthetic compound with potential therapeutic applications. Its structure includes an indole moiety, which is commonly associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H24FNO2, with a molecular weight of 365.441 g/mol. The compound features a hydroxyl group and a conjugated double bond, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FNO2 |
| Molecular Weight | 365.441 g/mol |
| CAS Number | 920275-09-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to TRC-F141315. For instance, indole derivatives have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways such as the PI3K/Akt pathway and enhancing the expression of pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins like Bcl-2 .
In vitro studies involving TRC-F141315 indicate that it may exhibit selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index. This selectivity is crucial for minimizing side effects in cancer therapy.
Anti-inflammatory Effects
Compounds with indole structures often possess anti-inflammatory properties. Research has demonstrated that certain indole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . The presence of the fluorophenyl group in TRC-F141315 may enhance its binding affinity to targets involved in inflammatory pathways, potentially leading to effective modulation of inflammation.
The precise mechanism by which TRC-F141315 exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways:
- Apoptosis Induction : By promoting mitochondrial membrane permeability and activating caspases.
- Inhibition of Inflammatory Mediators : By downregulating NF-kB signaling pathways.
- Cell Cycle Arrest : By interfering with cyclins and cyclin-dependent kinases (CDKs), leading to halted proliferation in cancer cells.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Indole Derivatives : A study demonstrated that certain indole derivatives exhibited significant anti-cancer activity against breast cancer cells by inducing cell cycle arrest at the G2/M phase .
- Inflammation Model : In an animal model of arthritis, a related compound showed a reduction in joint swelling and inflammatory markers, suggesting potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
